molecular formula C5H7N3 B030526 4-(Aminomethyl)pyrimidine CAS No. 45588-79-2

4-(Aminomethyl)pyrimidine

Cat. No. B030526
CAS RN: 45588-79-2
M. Wt: 109.13 g/mol
InChI Key: AUHXBTKGPUVFCB-UHFFFAOYSA-N
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Description

4-Aminomethylpyrimidine is an aralkylamine . It is a part of the pyrimidine family, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of 4,6-disubstituted aminopyrimidines generally involves the cyclocondensation of α,β-unsaturated ketones . The classical preparation of the 2-aminopyrimidine ring is based on the thermal condensation of chalcones with guanidine salts in alkalis/alcohols, NaH/DMF or t -BuOK/DMF systems for several hours .


Molecular Structure Analysis

The molecular formula of 4-(Aminomethyl)pyrimidine is C5H7N3 . The InChI representation is InChI=1S/C5H7N3/c6-3-5-1-2-7-4-8-5/h1-2,4H,3,6H2 .


Chemical Reactions Analysis

Pyrimidines have simple chemistry which facilitates several substitutions on their core ring through facile synthesis . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .


Physical And Chemical Properties Analysis

The molecular weight of 4-(Aminomethyl)pyrimidine is 108.14 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, including 4-(Aminomethyl)pyrimidine, have been found to have significant anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators . This makes them potential candidates for the development of new anti-inflammatory agents .

Antimicrobial Applications

Pyrimidines have been reported to have widespread therapeutic applications, including antimicrobial properties . This makes them useful in the treatment of various bacterial infections .

Antimalarial Applications

The pyrimidine scaffold has also found use in antimalarial applications . This is particularly important given the ongoing global efforts to combat malaria .

Antiviral Applications

Pyrimidines have been reported to have antiviral properties . This makes them potential candidates for the development of new antiviral drugs .

Anticancer Applications

Pyrimidines have been found to have anticancer properties . They have had a major impact in drug discovery therapeutics, including in the field of oncology .

Anti-Leishmanial Applications

Pyrimidines have been reported to have anti-leishmanial properties . This makes them potential candidates for the treatment of leishmaniasis .

Analgesic Applications

Pyrimidines have been found to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications .

Anticonvulsant Applications

Pyrimidines have been reported to have anticonvulsant properties . This makes them potential candidates for the treatment of various seizure disorders .

Mechanism of Action

The biological activities and physical properties of pyrimidine analogs can be improved by introducing various functional groups into the pyrimidine scaffold . For example, vitamin B3, also known as nicotinic acid and with multiple biological activities, contains the carboxylic acid moiety at the C-3 position of the pyridine .

Safety and Hazards

4-(Aminomethyl)pyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

Pyrimidines are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyrimidine scaffold is highly needed in medicinal and agricultural chemistry . This will facilitate the development of pyrimidine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .

properties

IUPAC Name

pyrimidin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-3-5-1-2-7-4-8-5/h1-2,4H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHXBTKGPUVFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513326
Record name 1-(Pyrimidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)pyrimidine

CAS RN

45588-79-2
Record name 1-(Pyrimidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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